molecular formula C9H11NO3 B1282816 2-Methoxy-1,3-dimethyl-4-nitrobenzene CAS No. 50536-74-8

2-Methoxy-1,3-dimethyl-4-nitrobenzene

Cat. No. B1282816
Key on ui cas rn: 50536-74-8
M. Wt: 181.19 g/mol
InChI Key: YYYBGZOTNZNBRB-UHFFFAOYSA-N
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Patent
US06765014B1

Procedure details

To a stirred solution of 2,6-dimethyl-3-nitroanisole (3.26 g, 18 mmol) in dry DMF (36 ml) were added DMF dimethyl acetal (2.51 g, 19.8 mmol, 2.8 ml) and pyrrolidine (1.8 ml). The reaction mixture was stirred under N2 at 125° C. for 3 h, cooled to rt and concentrated in vacuo. The oily residue was dissolved in a mixture of toluene-acetic acid (5:3, 36 ml) and added to a stirred mixture of iron powder (18 g) and silica gel (70-230 mesh, 45 g) in a mixture of toluene-acetic acid (5:3, 234 ml). The mixture was then heated at reflux under N2 for 1 h, cooled to rt, diluted with CH2Cl2 and filtered. The filter cake was washed thoroughly with CH2Cl2 and the combined filtrates were washed successively with Na2S2O5 solution, saturated aq. NaHCO3 and brine, dried and evaporated. The residue was flash chromatographed [(CH2Cl2-hexanes (3:2)] to give 27 as a colourless viscous oil (0.48 g, 16%) which was used without further purification; δH (90 MHz) 8.10 (1 H, br s, NH), 6.88-7.08 (3 H, m, 2-, 6-, and 7-H), 6.50-6.64 (1 H, m, 3-H), 3.98 (3 H, s, OMe) and 2.32 (3 H, s, Me).
Quantity
3.26 g
Type
reactant
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Name
Quantity
36 mL
Type
solvent
Reaction Step One
Name
Yield
16%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][CH:5]=[C:4]([CH3:11])[C:3]=1[O:12][CH3:13].[CH3:14]N(C(OC)OC)C.N1CCCC1>CN(C=O)C>[CH3:13][O:12][C:3]1[C:4]([CH3:11])=[CH:5][CH:6]=[C:7]2[C:2]=1[CH:1]=[CH:14][NH:8]2

Inputs

Step One
Name
Quantity
3.26 g
Type
reactant
Smiles
CC1=C(C(=CC=C1[N+](=O)[O-])C)OC
Name
Quantity
2.8 mL
Type
reactant
Smiles
CN(C)C(OC)OC
Name
Quantity
1.8 mL
Type
reactant
Smiles
N1CCCC1
Name
Quantity
36 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under N2 at 125° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue was dissolved in a mixture of toluene-acetic acid (5:3, 36 ml)
ADDITION
Type
ADDITION
Details
added to a stirred mixture of iron powder (18 g) and silica gel (70-230 mesh, 45 g) in a mixture of toluene-acetic acid (5:3, 234 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was then heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux under N2 for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to rt
ADDITION
Type
ADDITION
Details
diluted with CH2Cl2
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The filter cake was washed thoroughly with CH2Cl2
WASH
Type
WASH
Details
the combined filtrates were washed successively with Na2S2O5 solution, saturated aq. NaHCO3 and brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed [(CH2Cl2-hexanes (3:2)]

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC1=C2C=CNC2=CC=C1C
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: PERCENTYIELD 16%
YIELD: CALCULATEDPERCENTYIELD 16.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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